2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone
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Description
The compound “methyl 2-(4-fluorophenoxy)propanoate” has a molecular formula of C10H11FO3 and a molecular weight of 198.19 . Another related compound, “4-(4-Fluorophenoxy)phenylacetic Acid”, has a molecular formula of C14H11FO3 and a molecular weight of 246.23 .
Molecular Structure Analysis
The molecular structure of “methyl 2-(4-fluorophenoxy)propanoate” is provided by Chemsrc . Similarly, the structure of “4-(4-Fluorophenoxy)phenylacetic Acid” is also available .Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 2-(4-fluorophenoxy)propanoate” are provided by Chemsrc . Unfortunately, the properties of “2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone” are not available.Scientific Research Applications
Molecular Interactions and Synthesis
Research on derivatives of 1,2,4-triazoles, including a fluoro derivative with structural similarities to 2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone, has contributed significantly to understanding lp⋯π intermolecular interactions. These interactions are crucial for developing new materials with specific molecular recognition capabilities. The study detailed the synthesis, characterization, and analysis of these derivatives, highlighting the importance of such compounds in exploring molecular interactions and the potential for application in materials science (Shukla et al., 2014).
Anticancer and Antimicrobial Potential
The synthesis of 3-heteroarylthioquinoline derivatives, including compounds structurally related to 2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone, has shown significant in vitro activity against Mycobacterium tuberculosis. These compounds have exhibited promising antimicrobial properties without displaying toxicity to mouse fibroblasts, indicating their potential as therapeutic agents (Chitra et al., 2011).
DNA Repair Inhibition for Cancer Treatment
A new class of protein kinase inhibitors, including molecules similar to 2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone, has been identified for their role in inhibiting DNA-dependent protein kinase (DNA-PK). This inhibition is critical in the cellular response to DNA damage, making these compounds valuable in enhancing the efficacy of cancer treatments that induce DNA damage, thus validating DNA-PK as a target for cancer drug development (Kashishian et al., 2003).
Molecular Docking and Antibacterial Activity
The synthesis and antibacterial activity evaluation of novel compounds, including those structurally related to 2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone, have demonstrated significant potential against various bacterial strains. Molecular docking studies have provided insights into the mechanism of action, showcasing the importance of these compounds in developing new antibacterial agents (Khumar et al., 2018).
properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3S/c19-15-2-4-17(5-3-15)24-13-18(22)21-6-1-11-25-14-16(21)12-20-7-9-23-10-8-20/h2-5,16H,1,6-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYIYKMLBFARCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone |
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